An In-depth Technical Guide to the Structural Elucidation of 4-(1H-Imidazol-4-yl)-1-methylpiperidine
An In-depth Technical Guide to the Structural Elucidation of 4-(1H-Imidazol-4-yl)-1-methylpiperidine
This guide provides a comprehensive framework for the structural elucidation of 4-(1H-Imidazol-4-yl)-1-methylpiperidine, a heterocyclic compound of interest to researchers and professionals in drug development. Given the absence of a complete public repository of its experimental spectroscopic data, this document serves as a predictive and instructional manual. It synthesizes established principles of analytical chemistry and spectroscopic data from analogous structures to outline a robust, self-validating workflow for confirming the molecule's constitution and connectivity.
The methodologies described herein are grounded in foundational analytical techniques, ensuring that a researcher following this guide can confidently ascertain the structure of a synthesized sample of 4-(1H-Imidazol-4-yl)-1-methylpiperidine.
Molecular Structure Overview and Elucidation Strategy
The target molecule, 4-(1H-Imidazol-4-yl)-1-methylpiperidine, is comprised of two key heterocyclic systems: a piperidine ring and an imidazole ring, linked at the 4-position of both rings. The piperidine nitrogen is methylated.
Our strategy for structural elucidation is multi-faceted, relying on the synergistic application of several key analytical techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify key functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon and proton framework and establish connectivity. This includes 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
The workflow is designed to be sequential and confirmatory, where the insights from one technique build upon and validate the findings of the previous one.
Figure 1: A generalized workflow for the structural elucidation of a novel chemical entity.
Mass Spectrometry: Confirming Molecular Identity
Objective: To determine the molecular weight and deduce the elemental formula of the title compound.
Methodology: High-resolution mass spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which minimizes fragmentation and preserves the molecular ion.
Expected Results:
The molecular formula for 4-(1H-Imidazol-4-yl)-1-methylpiperidine is C₉H₁₅N₃. The expected monoisotopic mass would be approximately 165.1266 g/mol . HRMS analysis should yield a high-resolution mass that corresponds to this value within a few parts per million (ppm), confirming the elemental composition. The ESI spectrum, run in positive ion mode, would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 166.1344.
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₅N₃ |
| Monoisotopic Mass | 165.1266 u |
| [M+H]⁺ (HRMS) | 166.1344 m/z |
Infrared (IR) Spectroscopy: Functional Group Analysis
Objective: To identify the key functional groups present in the molecule, which will corroborate the proposed structure.
Methodology: A sample of the purified compound would be analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Imidazole) | 3100 - 3400 | Broad, Medium | Characteristic of the N-H bond in the imidazole ring.[1] |
| C-H Stretch (Aromatic/Imidazole) | 3000 - 3100 | Medium | Associated with the C-H bonds of the imidazole ring.[1] |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong | From the methylene and methyl groups of the piperidine ring. |
| C=N Stretch (Imidazole Ring) | 1580 - 1650 | Medium | A key vibration of the imidazole ring system.[1] |
| C-N Stretch (Aliphatic Amine) | 1000 - 1250 | Medium-Strong | Corresponding to the C-N bonds of the tertiary amine in the piperidine ring. |
The presence of these characteristic bands would provide strong evidence for the presence of both the imidazole and the N-methylpiperidine moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D and 2D NMR experiments will allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms.
4.1. Sample Preparation Protocol
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Weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds as it can help in observing exchangeable protons like N-H.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
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Transfer the solution to a 5 mm NMR tube.
4.2. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information about the chemical environment and connectivity of the protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 (Imidazole) | ~7.5 - 8.0 | s | 1H | The proton at the 2-position of the imidazole ring is typically downfield due to the electron-withdrawing effect of the two nitrogen atoms.[1] |
| H-5 (Imidazole) | ~6.8 - 7.2 | s | 1H | The proton at the 5-position of the imidazole ring. |
| Piperidine Protons (axial & equatorial) | ~1.5 - 3.0 | m | 9H | The protons on the piperidine ring will appear as a series of complex multiplets. The protons alpha to the nitrogen (positions 2 and 6) will be the most downfield of this group. |
| N-CH₃ (Piperidine) | ~2.2 - 2.5 | s | 3H | The methyl group attached to the piperidine nitrogen will appear as a sharp singlet.[2] |
| N-H (Imidazole) | ~11.0 - 13.0 | br s | 1H | The imidazole N-H proton is acidic and often appears as a broad singlet at a very downfield chemical shift, and it is exchangeable with D₂O.[3] |
4.3. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will identify all unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-2 (Imidazole) | ~135 - 140 | The carbon between the two nitrogen atoms in the imidazole ring is significantly deshielded. | | C-4 (Imidazole) | ~115 - 125 | The carbon atom of the imidazole ring attached to the piperidine ring. | | C-5 (Imidazole) | ~110 - 120 | The remaining sp² hybridized carbon of the imidazole ring. | | C-2, C-6 (Piperidine) | ~55 - 60 | The carbon atoms adjacent to the nitrogen in the piperidine ring. | | C-4 (Piperidine) | ~35 - 40 | The carbon atom of the piperidine ring attached to the imidazole ring. | | C-3, C-5 (Piperidine) | ~30 - 35 | The remaining methylene carbons of the piperidine ring. | | N-CH₃ (Piperidine) | ~45 - 50 | The carbon of the N-methyl group. |
4.4. 2D NMR Spectroscopy: Connecting the Pieces
To definitively connect the protons and carbons and confirm the overall structure, a series of 2D NMR experiments are essential.
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COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. We would expect to see correlations between the adjacent protons on the piperidine ring, confirming the ring structure.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will allow for the unambiguous assignment of the protonated carbons in both the piperidine and imidazole rings.
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HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (2-3 bonds). Key expected correlations would include:
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The N-CH₃ protons to the C-2 and C-6 carbons of the piperidine ring.
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The H-5 proton of the imidazole ring to the C-4 of the piperidine ring, and vice-versa, which would be the definitive link between the two ring systems.
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Figure 2: Key predicted HMBC correlations for linking the core fragments of the molecule.
Conclusion: A Self-Validating Structural Proof
By systematically applying the analytical techniques outlined in this guide, a complete and unambiguous structural elucidation of 4-(1H-Imidazol-4-yl)-1-methylpiperidine can be achieved. The convergence of data from HRMS, IR, and a full suite of NMR experiments provides a self-validating system. The molecular formula from mass spectrometry is confirmed by the count of unique carbons and protons in the NMR spectra. The functional groups identified by IR spectroscopy are consistent with the chemical environments observed in the NMR data. Finally, the precise connectivity established through 2D NMR experiments serves as the definitive proof of the proposed structure.
This comprehensive approach ensures the scientific integrity of the structural assignment, providing a high degree of confidence for researchers and professionals in the field of drug discovery and development.
References
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PubChem. N-Methylpiperidine. National Center for Biotechnology Information. Available from: [Link]
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MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available from: [Link]
